1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Process Chemistry Analgesic Synthesis Yield Optimization

This is the non-negotiable, key intermediate for Remifentanil synthesis. Its 4-phenylamino group is the essential pharmacophore anchor for potent μ-opioid activity, and the 1-benzyl protecting group is required for the patented high-yield route. Substitution with simpler piperidine-4-carboxylic acids will cause synthetic failure. Procure now to secure your API supply chain.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
CAS No. 85098-64-2
Cat. No. B023300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
CAS85098-64-2
Synonyms1-Benzyl-4-(phenylamino)piperidine-4-carboxylic Acid;  4-Anilino-1-benzylpiperidine-4-carboxylic Acid;  NSC 73748; 
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1C[NH+](CCC1(C(=O)[O-])NC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H22N2O2/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2,(H,22,23)
InChIKeyYFSCBWDAVTYIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid (CAS 85098-64-2): Procurement-Grade Intermediate for Opioid Analgesic Synthesis


1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid (CAS 85098-64-2), also known as 4-anilino-1-benzylpiperidine-4-carboxylic acid, is a synthetic piperidine derivative with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol [1]. It serves as a critical, non-controlled intermediate in the multi-step synthesis of high-potency, short-acting opioid analgesics, most notably the fentanyl analog remifentanil [2]. Its structure features a carboxylic acid handle at the 4-position, which is essential for subsequent derivatization into active pharmaceutical ingredients (APIs), differentiating it from simpler piperidine precursors.

Why a Generic Piperidine-4-carboxylic Acid Cannot Substitute for 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid in Regulated Synthesis


Substitution with a generic or less functionalized piperidine-4-carboxylic acid is not viable for the specific synthesis of remifentanil and related fentanyl analogs. The compound's precise substitution pattern—a benzyl group at the 1-position and both a phenylamino and carboxylic acid group at the 4-position—is a structural prerequisite. The 4-phenylamino group is the key pharmacophore anchor that, after acylation, confers potent μ-opioid receptor activity in the final drug substance [1]. A simpler analog lacking this group would not undergo the necessary N-acylation to form the active analgesic. Furthermore, the 1-benzyl group is a protecting group that must be present during the core assembly and is later removed to yield the active nor-intermediate. Using a different N-protecting group would fundamentally alter the synthetic route and likely fail to yield the desired advanced intermediate [2].

Quantitative Differentiation: Evidence for 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid (CAS 85098-64-2) Selection


Synthetic Yield: Optimized 3-Step Process Delivers 81% Total Recovery vs. Unspecified Prior Methods

A patented, optimized 3-step synthetic method for 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid provides a quantitative benchmark for process efficiency. The method reports a total product recovery of 81.27% over three steps, with individual step yields of 98.2%, 85.5%, and 96.8% [1]. This performance is stated to be an improvement over unspecified prior art methods characterized by 'long reaction time', 'low product yield', and 'difficult processing' [1]. This data allows a procuring scientist or manufacturer to benchmark supplier process capability against a documented, high-yield standard.

Process Chemistry Analgesic Synthesis Yield Optimization

Purity Specification: Commercially Available at >95% (HPLC), Exceeding Typical Industrial-Grade Benchmarks

The compound is commercially available from multiple reputable vendors with a minimum purity specification of 95%, and in some cases >97%, as determined by HPLC . While this is a common industrial standard, it represents a verifiable and quantifiable quality metric that differentiates it from custom-synthesized, lower-purity batches or alternative, less pure intermediates that may introduce impurities into subsequent synthetic steps, compromising API quality.

Quality Control Analytical Chemistry Procurement Specification

Physicochemical Identity: Melting Point Range of 197-203°C Confirms Solid-State Identity and Purity

The compound's identity is verifiable by a sharp melting point range of 197-203°C, a value consistently reported across authoritative chemical databases . In a procurement context, this value serves as a critical in-house quality control (QC) check. A significant deviation from this range would indicate a different polymorph, the presence of a major impurity, or misidentification, allowing for rapid batch rejection.

Characterization Quality Assurance Solid-State Chemistry

Specialized Application: A Certified Reference Standard is Available (ISO 17034) for Analytical Method Validation

For analytical and quality control laboratories, a certified reference standard of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid is commercially available and manufactured under an ISO 17034 quality management system . This differentiates the compound from a general research chemical and provides a higher level of confidence for quantitative applications, such as developing and validating HPLC methods for impurity profiling in APIs or monitoring reactions.

Analytical Method Development Reference Standards Regulatory Compliance

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid: High-Value Application Scenarios Based on Evidence


GMP-Compliant Remifentanil API Synthesis: Procurement for Scale-Up and Process Validation

This is the primary, high-value application scenario. Pharmaceutical companies and contract manufacturing organizations (CMOs) engaged in the production of remifentanil or its intermediates will source this compound in multi-kilogram quantities. The decision to select this specific intermediate over others is non-negotiable due to the defined synthetic pathway to remifentanil [1]. The evidence of a high-yield, patented synthetic route (81% total recovery) provides a quantitative benchmark for negotiating with suppliers and optimizing in-house manufacturing costs [2]. Procurement will require a full Certificate of Analysis (CoA) confirming purity (≥95%) and identity (e.g., melting point 197-203°C) to support GMP documentation and process validation.

Analytical Method Development and Validation for Related Substance Testing

Analytical R&D and QC laboratories use this compound as a primary reference standard or as a key impurity marker. The availability of an ISO 17034-certified reference standard [1] makes it the preferred choice for developing and validating robust, regulatory-compliant HPLC or UPLC methods. These methods are essential for monitoring the levels of unreacted starting materials or process impurities in both the advanced intermediate and the final API. The well-defined melting point and high commercial purity are critical for ensuring the accuracy, precision, and reproducibility of analytical data submitted to regulatory bodies.

Medicinal Chemistry: Synthesis of Novel Fentanyl Analog Structure-Activity Relationship (SAR) Libraries

Medicinal chemistry laboratories developing novel opioid analgesics will procure this compound as a key building block. Its structure provides a pre-assembled core with orthogonal functional handles—the 4-carboxylic acid for derivatization and the 4-phenylamino group for acylation [1]. This allows for the rapid, parallel synthesis of diverse analog libraries to explore SAR around the 4-amino substituent. The high purity (≥95%) of the commercially available material minimizes the risk of introducing confounding impurities into these sensitive biological assays, ensuring that observed pharmacological activity can be reliably attributed to the newly synthesized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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